molecular formula C22H25NO4 B8148120 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhexanoic acid

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhexanoic acid

Cat. No.: B8148120
M. Wt: 367.4 g/mol
InChI Key: BDTHCOANGKGNSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhexanoic acid is a synthetic compound often used in the field of organic chemistry. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group for amines in peptide synthesis. This compound is particularly valuable in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhexanoic acid typically involves the protection of the amino group of 2-amino-2-methylhexanoic acid with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhexanoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, resulting in the formation of the free amine.

    Coupling Reactions: The free amine can then participate in peptide bond formation through reactions with carboxylic acids or activated esters.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include peptides and other amine-containing compounds, which are essential in the synthesis of proteins and other biologically active molecules .

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhexanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The primary mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhexanoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amine functionality. Upon completion of the desired synthetic steps, the Fmoc group can be selectively removed under mild conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • Fmoc-Asp (OAll)-OH
  • Fmoc chloride
  • Boc-Gly-OH

Uniqueness

Compared to similar compounds, 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhexanoic acid offers a unique combination of stability and ease of removal, making it particularly useful in peptide synthesis. Its specific structure allows for efficient protection and deprotection of the amino group, facilitating the synthesis of complex peptides and proteins .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-3-4-13-22(2,20(24)25)23-21(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19H,3-4,13-14H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTHCOANGKGNSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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